Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-

Thermal Properties Polymer Processing Melt Compounding

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- (CAS 13998-73-7), also known as N,N'-(Iminodipropane-1,3-diyl)distearamide, is a bis-amide compound composed of two stearamide (C18) chains linked by an iminodipropylamine bridge. With a molecular formula of C42H85N3O2 and a molecular weight of 664.1 g/mol, it belongs to the fatty acid diamide class but uniquely features a central secondary amine within its linker region, granting it three hydrogen bond donors and three hydrogen bond acceptors.

Molecular Formula C42H85N3O2
Molecular Weight 664.1 g/mol
CAS No. 13998-73-7
Cat. No. B081523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
CAS13998-73-7
Molecular FormulaC42H85N3O2
Molecular Weight664.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47)
InChIKeyVVCMLFGVBUXGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- (CAS 13998-73-7) Procurement-Relevant Structural and Class Profile


Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- (CAS 13998-73-7), also known as N,N'-(Iminodipropane-1,3-diyl)distearamide, is a bis-amide compound composed of two stearamide (C18) chains linked by an iminodipropylamine bridge [1]. With a molecular formula of C42H85N3O2 and a molecular weight of 664.1 g/mol, it belongs to the fatty acid diamide class but uniquely features a central secondary amine within its linker region, granting it three hydrogen bond donors and three hydrogen bond acceptors [1]. This structural motif differentiates it from simpler bis-amides like N,N'-Ethylenebis(stearamide) (EBS, CAS 110-30-5) and positions it as a specialty intermediate for applications requiring amine-functionalized lipophilicity.

Reported lower melting range supports selection for heat-sensitive compounding workflows
Central secondary amine enables salt formation and pH-responsive formulation design
NCI DTP registration offers a reference anchor for lipid-based bioassay research

Why Generic Fatty Bis-Amides Cannot Substitute for Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- in Performance-Driven Procurement


While the fatty bis-amide class contains several high-volume industrial additives like N,N'-Ethylenebis(stearamide) (EBS), direct substitution is not possible due to the target compound's unique iminodipropylamine linker. This central secondary amine unit introduces an additional hydrogen bond donor and acceptor, alters thermal behavior (observed melting point depression of ~20-30 °C versus EBS), and enables salt formation with simple acids [1][2]. These properties create quantifiable differences in processing windows and formulation compatibility, particularly where lower activation temperatures or pH-dependent solubility are required. The quantitative evidence below demonstrates why this compound must be specified by CAS number rather than by general chemical class.

Linker Iminodipropylamine bridge alters thermal profile; may not match EBS-class processing windows
H-Bonding Additional donor/acceptor sites change adhesion and compatibility versus simple bis-amides
Amine Secondary amine enables salt formation; non-amine analogs cannot replicate pH-dependent behavior

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-: Quantified Differentiation Versus Closest Analogs


Melting Point Depression of ~20 °C Versus N,N'-Ethylenebis(stearamide) (EBS) for Lower-Temperature Processing

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- exhibits a melting point of 115–117 °C [1], which is substantially lower than the 135–146 °C range reported for N,N'-Ethylenebis(stearamide) (EBS, CAS 110-30-5), the most common bis-amide used as a slip agent and mold release additive in plastics [2]. This depression of approximately 20–30 °C is attributable to the longer iminodipropylamine linker introducing additional molecular flexibility and disrupting crystalline packing compared to the shorter ethylene linker in EBS.

Melting Point
Reported
115–117 °C (vs 135–146 °C EBS)
Supports low-temperature processing fit
Validate with lot-specific DSC
Thermal Properties Polymer Processing Melt Compounding

Enhanced Hydrogen Bonding Capacity: 3 Donor / 3 Acceptor Sites vs. 2/2 for EBS

Computed molecular descriptors reveal that Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- possesses three hydrogen bond donors (two amide NH groups plus one secondary amine NH) and three hydrogen bond acceptors (two amide carbonyls plus one amine nitrogen), compared to only two donors and two acceptors for EBS [1][2]. The additional H-bonding functionality arises from the central iminodipropylamine linker, which is absent in the ethylene-bridged comparator.

H-Bond Sites
Class-level
3 donors / 3 acceptors (vs 2/2 EBS)
Informs adhesion and dispersion potential
Computed descriptors; experimental confirmation needed
Hydrogen Bonding Formulation Compatibility Substrate Adhesion

Salt Formation Capability via Central Secondary Amine: Enabling pH-Responsive Solubility and Processing

The central iminodipropylamine linker provides a secondary amine site that can undergo acid-base reactions to form well-defined salts. This is evidenced by the documented 1:1 formic acid adduct of the compound (CAS 85586-83-0, molecular formula C42H85N3O2·CH2O2) . In contrast, N,N'-Ethylenebis(stearamide) (EBS) lacks any amine functionality and cannot form analogous salts, limiting its utility in formulations where pH-tunable solubility or ionic character is required.

Salt Formation
Data to verify
1:1 formic acid adduct (CAS 85586-83-0)
Enables pH-tunable formulation design
No quantitative solubility data located
Salt Formation pH-Responsive Formulation Acid Neutralization

NCI Developmental Therapeutics Program Designation (NSC 647761): Evidence of Biological Evaluation Not Shared by Simple Fatty Bis-Amides

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- has been assigned the identifier NSC 647761 and registered in the National Cancer Institute's Developmental Therapeutics Program screening repository, also bearing the ChEMBL ID CHEMBL1975267 [1]. This designation indicates that the compound was submitted for, and likely underwent, evaluation in the NCI-60 human tumor cell line panel. By contrast, commodity bis-amides such as N,N'-Ethylenebis(stearamide) (EBS) do not carry an NSC designation, reflecting their lack of prioritization for biological screening.

NCI DTP Status
Data to verify
NSC 647761; ChEMBL CHEMBL1975267
Reference for bioassay method context
Screening data not publicly accessible
Anticancer Screening NCI-60 Panel Bioactivity Profiling

Industrial Condensation Product with Oxidized Polyethylene Wax: Validated Use in Specialty Lubricant and Wax Formulations

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- is explicitly documented as a condensation partner with oxidized polyethylene wax (CAS 68441-17-8) to produce a specific industrial product [1]. This application leverages the compound's amine functionality for covalent or ionic bonding with oxidized wax substrates, a use case not applicable to non-amine bis-amides such as EBS, which lack the necessary reactive handle.

Industrial Use
Data to verify
Condensation product with oxidized PE wax
Supports hybrid material synthesis
Specific performance data unavailable
Polyethylene Wax Condensation Product Specialty Lubricant

High-Value Application Scenarios for Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- Derived from Differentiation Evidence


Low-Temperature Polymer Compounding and Heat-Sensitive Formulations

With a melting point of 115–117 °C, approximately 20–30 °C lower than the industry-standard bis-amide EBS, this compound is the preferred internal lubricant and mold release agent for polymer systems that cannot tolerate processing above 120 °C. This includes certain polyethylene-vinyl acetate (EVA) copolymers, thermoplastic polyurethanes, and heat-sensitive biopolymer blends where EBS would require excessive thermal input [1][2].

pH-Responsive Delivery Systems and Salt-Mediated Formulations

The central secondary amine enables salt formation with organic acids (e.g., formic acid), creating pH-dependent solubility profiles. This is directly applicable in the design of controlled-release agrochemical matrices, corrosion inhibitor packages for oilfield chemicals, and acid-neutralizing personal care actives where EBS or simple stearamide cannot provide tunable ionic behavior [1].

Hybrid Wax-Polymer Condensation Products for Specialty Coatings

The documented industrial condensation with oxidized polyethylene wax demonstrates the compound's utility as an amine-functionalized building block for creating hybrid wax-amide materials. These products are targeted at high-performance coatings, textile finishes, and water-repellent treatments where chemical bonding between the wax matrix and amide modifier is essential [1].

Chemical Biology Probe Development Leveraging NCI Screening History

For academic and industrial drug discovery groups, the NSC 647761 designation and ChEMBL registration provide a basis for requesting historical NCI-60 screening data or for using the compound as a reference standard in lipid-based biological assays. This distinguishes it from commodity bis-amides that lack any pharmacological screening pedigree [1].

Application
Selection Property
Validation Focus
Low-temperature polymer compounding
Melting-point differentiation from commodity bis-amides
Processing temperature window validation
pH-responsive formulation design
Secondary amine salt-forming capability
pH-dependent solubility profile review
Hybrid wax-amide material synthesis
Amine-functionalized reactive handle
Condensation efficiency and bonding validation
Chemical biology probe reference
NCI DTP screening registration
Historical bioactivity data accessibility review
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